Enantioselective Synthesis of Neuroactive IKM-159: Differential Yields and Biological Activity vs. S-Enantiomer
The (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol was employed as a chiral auxiliary in an 18-step asymmetric synthesis of the AMPA receptor antagonist IKM-159, enabling the preparation of both (2R)- and (2S)-IKM-159 in distinct yields of 0.70% and 1.5%, respectively [1]. Critically, subsequent in vivo and in vitro assays demonstrated that only the (2R)-enantiomer of IKM-159 reproduced the biological activity of the racemic mixture, whereas the (2S)-enantiomer was completely inactive in both behavioral and electrophysiological tests [1].
| Evidence Dimension | Synthetic yield and downstream biological activity of target molecules |
|---|---|
| Target Compound Data | Enables synthesis of (2R)-IKM-159 (0.70% yield, 18 steps) and (2S)-IKM-159 (1.5% yield, 18 steps) |
| Comparator Or Baseline | (S)-2-Amino-2-(4-methoxyphenyl)ethanol would invert stereoselectivity; racemic mixture would produce a 1:1 mixture of active and inactive enantiomers |
| Quantified Difference | (2R)-IKM-159 is biologically active; (2S)-IKM-159 is inactive in both behavioral and electrophysiological assays |
| Conditions | 18-step asymmetric synthesis; in vivo behavioral assays and in vitro electrophysiology on AMPA receptors |
Why This Matters
This directly demonstrates that the (R)-enantiomer is essential for accessing the biologically active (2R)-IKM-159 stereoisomer, confirming its irreplaceable role in neuropharmacological research.
- [1] Jensen, A. A., et al. Studies on an (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) Receptor Antagonist IKM-159: Asymmetric Synthesis, Neuroactivity, and Structural Characterization. Journal of Medicinal Chemistry, 2013, 56(6), 2283–2293. View Source
